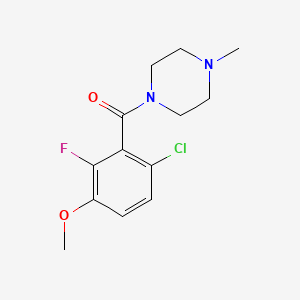
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a methylpiperazine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the introduction of chloro, fluoro, and methoxy groups to the phenyl ring, followed by the attachment of the methylpiperazine moiety. Common synthetic routes may involve:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Coupling Reaction: Attachment of the methylpiperazine moiety to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency. Key steps include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain a steady-state reaction environment.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or substituted derivatives.
Scientific Research Applications
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone include:
(6-Chloro-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone: Differing by the presence of a methyl group instead of a methoxy group.
(6-Chloro-2-fluoro-3-methoxyphenyl)(cyclopentyl)methanone: Differing by the presence of a cyclopentyl group instead of a methylpiperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, a compound with diverse biological implications, has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H15ClFNO2
- Molecular Weight : 273.72 g/mol
The presence of halogen atoms (chlorine and fluorine) and a methoxy group contributes to its unique reactivity and interaction with biological targets.
Research indicates that this compound may interact with various biological pathways:
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Enzyme Inhibition : Evidence suggests that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, demonstrating significant effects in several areas:
1. Antidepressant Activity
A study investigated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.
2. Anticancer Research
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears linked to apoptosis induction and cell cycle arrest.
3. Antimicrobial Efficacy
Research highlighted the compound's effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating a promising role as an antimicrobial agent.
Properties
Molecular Formula |
C13H16ClFN2O2 |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)11-9(14)3-4-10(19-2)12(11)15/h3-4H,5-8H2,1-2H3 |
InChI Key |
XEVGSAODOMVERJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















